

Application Notes and Protocols for Using Augmentin in Plasmid Selection

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Compound of Interest

Compound Name: Augmentin

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Introduction

Plasmid selection is a fundamental technique in molecular biology, crucial for isolating bacteria that have successfully incorporated a plasmid containing a gene of interest. Ampicillin has traditionally been a widely used antibiotic for this purpose. However, its efficacy is often compromised by the emergence of satellite colonies, which can lead to contamination of non-transformed cells and subsequent experimental inconsistencies. This document provides a detailed guide on the application of **Augmentin**, a combination of amoxicillin and clavulanic acid, as a superior alternative for plasmid selection in bacterial cultures. The inclusion of clavulanic acid, a β -lactamase inhibitor, addresses the primary mechanism of ampicillin resistance, thereby preventing the formation of satellite colonies and ensuring robust selection.

Mechanism of Action: Overcoming Ampicillin Resistance

Standard ampicillin selection relies on the presence of a β -lactamase gene (*bla*) on the plasmid. Bacteria that have taken up the plasmid express β -lactamase, an enzyme that hydrolyzes the β -lactam ring of ampicillin, inactivating the antibiotic and allowing the bacteria to survive. However, a significant drawback is that β -lactamase is often secreted into the surrounding medium. This secreted enzyme can degrade the ampicillin in the vicinity of the

transformed colony, creating a localized antibiotic-free zone where non-transformed, ampicillin-sensitive bacteria can grow. These are known as satellite colonies.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Augmentin circumvents this issue through a dual-action mechanism:

- **Amoxicillin:** Like ampicillin, amoxicillin is a β -lactam antibiotic that inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death in susceptible bacteria.
- **Clavulanic Acid:** This molecule is a potent, irreversible inhibitor of many bacterial β -lactamases.[\[4\]](#)[\[5\]](#) It binds to the active site of the β -lactamase enzyme, preventing it from hydrolyzing amoxicillin. This protects the integrity of the selective agent in the culture medium, ensuring that only genuinely transformed cells can proliferate.

By neutralizing the secreted β -lactamases, **Augmentin** effectively eliminates the protective effect that leads to the growth of satellite colonies, resulting in cleaner and more reliable selection plates.

Data Presentation: Recommended Antibiotic Concentrations

The optimal concentration of **Augmentin** for plasmid selection should be empirically determined for the specific bacterial strain and experimental conditions. Below is a table providing a starting point for this optimization, alongside the standard concentration for ampicillin for comparison.

Antibiotic Component	Standard Working Concentration (for Ampicillin)	Proposed Starting Concentration Range for Augmentin (Amoxicillin/Clavulanic Acid)	Stock Solution Concentration
Ampicillin	100 μ g/mL	N/A	100 mg/mL in water
Amoxicillin	N/A	50 - 100 μ g/mL	100 mg/mL in water
Clavulanic Acid	N/A	5 - 15 μ g/mL	10 mg/mL in water

Note: The ratio of amoxicillin to clavulanic acid in commercial **Augmentin** formulations varies (e.g., 4:1, 7:1, 8:1). A starting point for laboratory preparations could be a ratio between 4:1 and 10:1. It is crucial to perform a kill curve experiment to determine the minimal inhibitory concentration (MIC) for your specific bacterial strain.

Experimental Protocols

Protocol 1: Preparation of Amoxicillin and Clavulanic Acid Stock Solutions

Materials:

- Amoxicillin sodium salt
- Potassium clavulanate
- Sterile, nuclease-free water
- Sterile microcentrifuge tubes or vials
- Sterile 0.22 μm syringe filters

Procedure:

- Amoxicillin Stock Solution (100 mg/mL):
 - Dissolve 1 g of amoxicillin sodium salt in 10 mL of sterile, nuclease-free water.
 - Sterilize the solution by passing it through a 0.22 μm syringe filter.
 - Aliquot into sterile microcentrifuge tubes.
 - Store at -20°C for up to 3 months. Amoxicillin is temperature-sensitive.[6]
- Clavulanic Acid Stock Solution (10 mg/mL):
 - Dissolve 100 mg of potassium clavulanate in 10 mL of sterile, nuclease-free water.
 - Sterilize the solution by passing it through a 0.22 μm syringe filter.

- Aliquot into sterile microcentrifuge tubes.
- Store at -20°C. Clavulanic acid has a shorter half-life than amoxicillin in solution, especially at warmer temperatures.[1] It is recommended to use fresh aliquots for preparing media.

Protocol 2: Determining the Optimal Augmentin Concentration (Kill Curve)

This protocol is essential to determine the minimum concentration of amoxicillin and clavulanic acid required to effectively kill the non-transformed host bacterial strain.

Materials:

- Non-transformed, competent bacterial cells (e.g., E. coli DH5α)
- Luria-Bertani (LB) broth
- LB agar plates
- Amoxicillin and clavulanic acid stock solutions
- Sterile culture tubes and Petri dishes
- Spectrophotometer

Procedure:

- Prepare a range of antibiotic concentrations:
 - Prepare a series of LB agar plates containing a fixed, standard concentration of amoxicillin (e.g., 100 µg/mL) and varying concentrations of clavulanic acid (e.g., 0, 2.5, 5, 7.5, 10, 12.5, 15 µg/mL).
 - Prepare another series of plates with varying concentrations of both amoxicillin (e.g., 25, 50, 75, 100 µg/mL) and a fixed, intermediate concentration of clavulanic acid (e.g., 10 µg/mL).

- Always add the antibiotics to the LB agar after it has cooled to below 50°C.
- Inoculate with non-resistant cells:
 - Prepare a liquid culture of the non-transformed host bacteria and grow to an optical density at 600 nm (OD600) of approximately 0.4-0.6.
 - Plate a consistent volume (e.g., 100 µL) of a 1:1000 dilution of this culture onto each of the prepared antibiotic plates and a control plate with no antibiotics.
- Incubate:
 - Incubate the plates at 37°C for 16-24 hours.
- Determine the Minimum Inhibitory Concentration (MIC):
 - The MIC is the lowest concentration of the antibiotic combination that completely inhibits visible growth of the bacteria.
- Select the working concentration:
 - The optimal working concentration for plasmid selection should be slightly higher than the determined MIC to ensure stringent selection.

Protocol 3: Plasmid Selection using Augmentin

Materials:

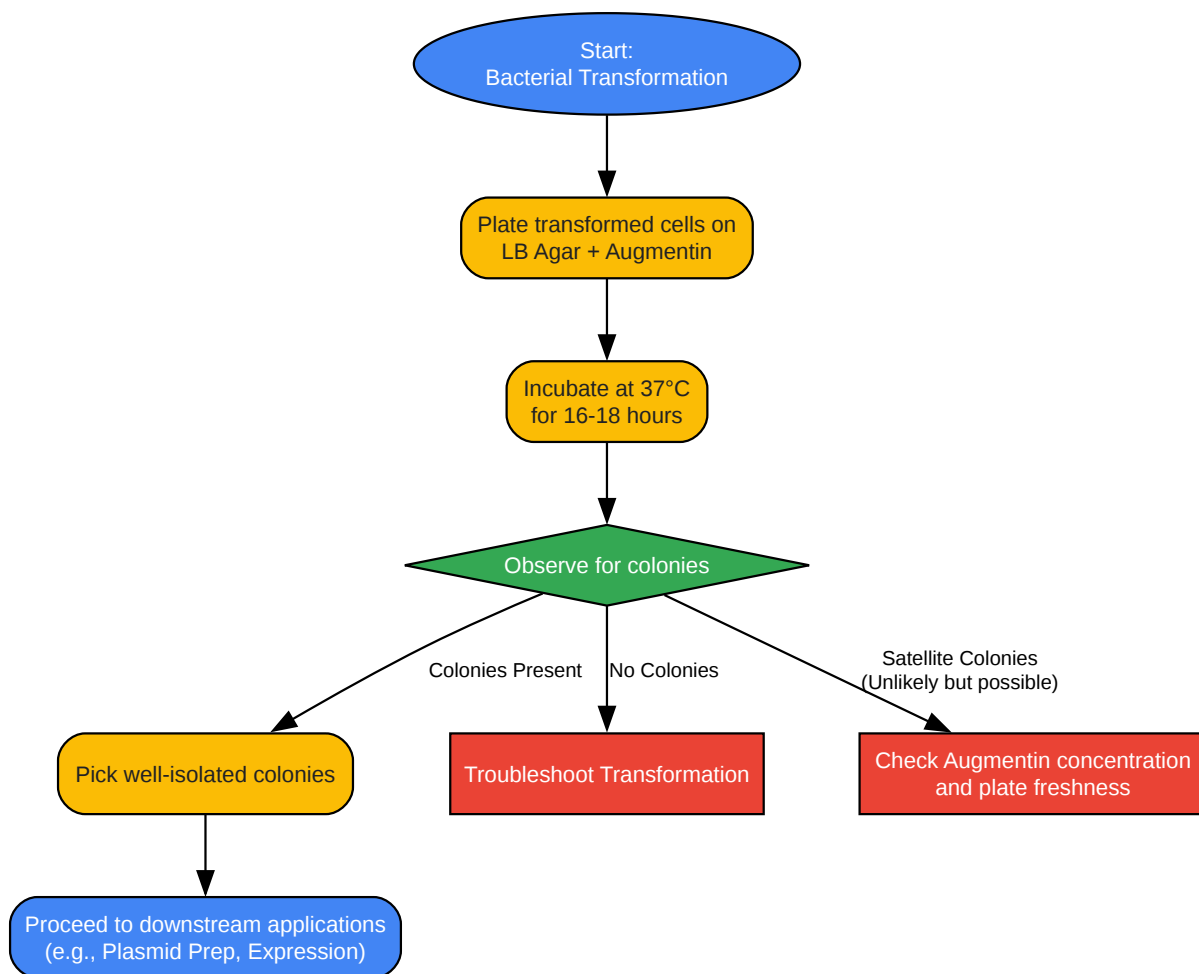
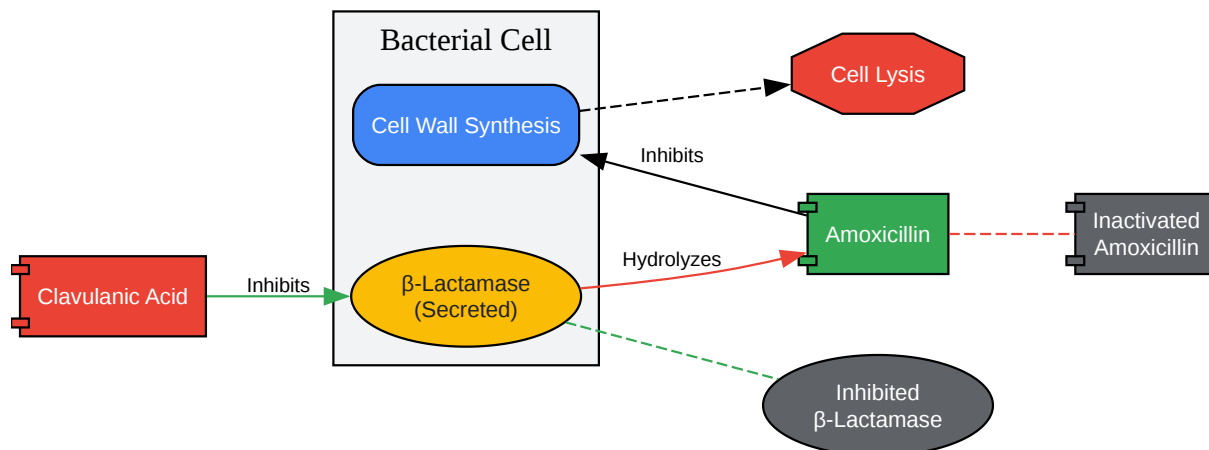
- LB agar plates containing the predetermined optimal concentration of amoxicillin and clavulanic acid.
- Transformed bacterial cells.
- Sterile spreader.

Procedure:

- Following the transformation protocol, plate the appropriate volume of the cell suspension onto the pre-warmed LB agar plates containing **Augmentin** (amoxicillin and clavulanic acid).

- Spread the cells evenly using a sterile spreader.
- Incubate the plates at 37°C for 16-18 hours.
- Observe the plates for the presence of well-isolated colonies and the absence of satellite colonies.
- Proceed with colony picking and downstream applications such as plasmid DNA purification or protein expression. To minimize the risk of picking satellite colonies (which should be largely absent), it is still good practice to select well-isolated colonies.[\[7\]](#)

Mandatory Visualizations



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